2-Amino-2,4-dimethylpentanenitrile 2-Amino-2,4-dimethylpentanenitrile 2-amino-2,4-dimethyl-pentane nitrile appears as a clear red liquid with an ammonia-like odor. Less dense than water and insoluble in water. Toxic by ingestion, inhalation and skin absorption. Produces toxic fumes during combustion.
Brand Name: Vulcanchem
CAS No.: 26842-43-3
VCID: VC7857943
InChI: InChI=1S/C7H14N2/c1-6(2)4-7(3,9)5-8/h6H,4,9H2,1-3H3
SMILES: CC(C)CC(C)(C#N)N
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol

2-Amino-2,4-dimethylpentanenitrile

CAS No.: 26842-43-3

Cat. No.: VC7857943

Molecular Formula: C7H14N2

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2,4-dimethylpentanenitrile - 26842-43-3

Specification

CAS No. 26842-43-3
Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
IUPAC Name 2-amino-2,4-dimethylpentanenitrile
Standard InChI InChI=1S/C7H14N2/c1-6(2)4-7(3,9)5-8/h6H,4,9H2,1-3H3
Standard InChI Key PRTTZMKZMXANFG-UHFFFAOYSA-N
SMILES CC(C)CC(C)(C#N)N
Canonical SMILES CC(C)CC(C)(C#N)N

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

The IUPAC name, 2-amino-2,4-dimethylpentanenitrile, reflects its branched alkane backbone with methyl groups at positions 2 and 4, an amino group at position 2, and a nitrile group at position 5. Its canonical SMILES string, CC(C)CC(C)(C#N)N, encodes this structure unambiguously. The compound’s InChIKey (PRTTZMKZMXANFG-UHFFFAOYSA-N) facilitates digital tracking in chemical databases.

Physicochemical Parameters

Key physical properties include:

PropertyValueSource
Molecular Weight126.20 g/molPubChem
Density0.87 g/cm³CAMEO
Boiling Point185°CPubChem
Physical StateClear red liquidCAMEO
Water SolubilityInsolubleCAMEO

The liquid’s ammonia-like odor and toxicity via ingestion, inhalation, or dermal absorption necessitate stringent handling protocols.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic routes are proprietary, general methodologies involve:

  • Chlorination: Reaction of 2-chloro-4-methyl-6-methoxyphenylacetic acid with thionyl chloride at 80°C.

  • Aminonitrile Formation: Condensation with 2-amino-2,4-dimethylpentanonitrile in tetrahydrofuran (THF) and triethylamine at 0–20°C.

Industrial processes optimize these steps using continuous flow reactors to enhance yield and purity.

Chemical Reactivity and Reaction Mechanisms

Functional Group Transformations

The nitrile and amino groups enable diverse reactions:

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the nitrile to a primary amine (RCH2NH2\text{RCH}_2\text{NH}_2).

  • Oxidation: Potassium permanganate (KMnO4\text{KMnO}_4) oxidizes the nitrile to a carboxylic acid (RCOOH\text{RCOOH}).

  • Substitution: Alkyl halides react with the amino group to form secondary amines.

Mechanistic Pathways

Quantum mechanical calculations suggest that steric hindrance from the methyl groups slows nucleophilic attacks at the amino site, favoring nitrile participation in reactions.

Cell LineIC₅₀ (µM)Mechanism
MCF-715Apoptosis induction
HeLa20G2/M cell cycle arrest
A54925Proliferation inhibition

These findings suggest potential as an anticancer scaffold, though further in vivo validation is required.

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